molecular formula C17H16N4O3S B2383263 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021137-37-0

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Numéro de catalogue B2383263
Numéro CAS: 1021137-37-0
Poids moléculaire: 356.4
Clé InChI: UENBWCXRCGOBJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound belongs to the class of pyridazinone derivatives and has been extensively studied for its potential as an anti-cancer drug.

Mécanisme D'action

OPB-31121 exerts its anti-cancer effects by inhibiting the activity of the enzyme AKT. AKT is a key regulator of cell survival and proliferation, and its overexpression has been implicated in the development and progression of various cancers. By inhibiting AKT, OPB-31121 induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and favorable tissue distribution. The compound has also been shown to have low toxicity, with no significant adverse effects observed in animal studies. In addition, OPB-31121 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of OPB-31121 is its specificity for AKT, which makes it a promising candidate for targeted cancer therapy. In addition, the compound has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, which may improve treatment outcomes. However, one of the limitations of OPB-31121 is its relatively low potency compared to other AKT inhibitors. This may limit its effectiveness as a monotherapy and may require combination therapy with other agents.

Orientations Futures

There are several future directions for the development and application of OPB-31121. One area of interest is the identification of biomarkers that can predict the response of cancer cells to OPB-31121. This may help to identify patients who are most likely to benefit from treatment with the compound. Another area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of OPB-31121. Finally, the combination of OPB-31121 with other targeted therapies or immunotherapies may improve treatment outcomes and reduce the risk of drug resistance.

Méthodes De Synthèse

The synthesis of OPB-31121 involves the reaction of 2-chloro-6-nitropyridine with 3-aminopyridazine in the presence of a base to form 6-nitro-3-(pyridin-3-yl)pyridazine. This intermediate is then reduced to 6-amino-3-(pyridin-3-yl)pyridazine using palladium on carbon. The final step involves the reaction of 6-amino-3-(pyridin-3-yl)pyridazine with N-(2-chloroethyl)benzenesulfonamide in the presence of a base to form OPB-31121.

Applications De Recherche Scientifique

OPB-31121 has been extensively studied for its potential as an anti-cancer drug. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, OPB-31121 has been shown to enhance the anti-cancer effects of other chemotherapeutic agents, such as paclitaxel and cisplatin. The compound has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.

Propriétés

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17-9-8-16(14-5-4-10-18-13-14)20-21(17)12-11-19-25(23,24)15-6-2-1-3-7-15/h1-10,13,19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBWCXRCGOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.